molecular formula C26H22N4O3S B2516633 6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-74-2

6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2516633
CAS No.: 864927-74-2
M. Wt: 470.55
InChI Key: LYPNJGUMKWHOKZ-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression by removing acetyl groups from histone proteins . The inhibition of HDACs by this compound leads to increased acetylation levels, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC3 by this compound can induce G2/M cell cycle arrest and promote apoptosis in cancer cells . Additionally, it has been observed to have anti-inflammatory and analgesic activities, which further highlight its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of HDAC3, inhibiting its enzymatic activity and leading to increased acetylation of histone proteins . This inhibition disrupts the normal function of HDAC3, resulting in changes in gene expression and cellular behavior. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory activity against HDAC3 over extended periods, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC3 and exhibit anti-inflammatory and analgesic activities without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s overall pharmacological effects. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in clinical settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylation . Additionally, it may also localize to other subcellular compartments, such as the cytoplasm, where it can interact with other biomolecules involved in inflammatory and metabolic processes . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied.

Properties

IUPAC Name

6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-15(31)30-12-11-18-22(14-30)34-26(23(18)24(27)32)29-25(33)19-13-21(16-7-3-2-4-8-16)28-20-10-6-5-9-17(19)20/h2-10,13H,11-12,14H2,1H3,(H2,27,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPNJGUMKWHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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